Aprofene

Receptor Binding Muscarinic Antagonists Structure-Activity Relationship

Research models requiring dual muscarinic/nicotinic blockade often face supply inconsistency and lengthy lead times. Aprofene (CAS 3563-01-7) resolves this with verified identity and ready availability. - 27% higher spontaneous labor rate vs. prednisolone within 96 h for parturition studies [18]. - Non-competitive nAChR inhibition at 1-50 µM enables selective nicotinic-pathway dissection [15]. - Active metabolite desethylaprophen provides a built-in PK/PD probe for anticholinergic research [16]. Each batch ships with full analytical documentation, ensuring procurement managers receive exactly what was ordered.

Molecular Formula C21H27NO2
Molecular Weight 325.4 g/mol
CAS No. 3563-01-7
Cat. No. B1667572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprofene
CAS3563-01-7
Synonyms2,2-diphenylpropanoic acid N,N-diethylaminoethyl ester
aprofen
aprofen hydrochloride
aprophen
Molecular FormulaC21H27NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3
InChIKeyDIDYGLSKVUKRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aprofene Baseline Pharmacology and Clinical Use


Aprofene (CAS 3563-01-7), also known as aprophen, is a synthetic anticholinergic agent classified as a muscarinic and nicotinic acetylcholine receptor antagonist [1]. It was developed in the Soviet Union and has been used clinically for the treatment of smooth muscle spasms associated with gastrointestinal and urogenital disorders, including peptic ulcers, cholecystitis, and spastic colitis [2]. Aprofene also exhibits vasodilatory effects on coronary and cerebral arteries and has a unique clinical application in obstetrics to augment uterine contractions and facilitate cervical dilation during the first stage of labor [3].

1
Autonomic pharmacology researchDual muscarinic/nicotinic antagonist for studying smooth muscle and glandular regulation.
2
Parturition mechanism modelsReported to augment uterine contractions and facilitate cervical ripening in research models.
3
nAChR modulation studiesNon-competitive nicotinic receptor inhibition supports ion channel desensitization research.

Aprofene vs Atropine: Irreplaceability


Substituting Aprofene with other antimuscarinic agents such as atropine or benactyzine is not scientifically justifiable due to significant differences in receptor binding profiles, functional potency, and clinical outcomes. Aprofene is a dual antagonist of both muscarinic and nicotinic acetylcholine receptors, whereas classic anticholinergics like atropine are primarily muscarinic antagonists [1]. This dual mechanism underpins its unique combination of spasmolytic, vasodilatory, and obstetric effects [2]. Direct comparative studies have demonstrated that Aprofene exhibits distinct rank-order potency differences in both in vitro binding assays and in vivo behavioral models compared to structurally related analogs [3]. Furthermore, its active metabolite, desethylaprophen, contributes to a pharmacodynamic profile that diverges substantially from non-metabolized alternatives, a factor absent in the clinical use of atropine or scopolamine [4].

Receptor profile mismatch
AprofeneDual M/N cholinergic antagonist
Typical AnticholinergicsPrimarily muscarinic (e.g., atropine). Nicotinic modulation absent.
Active metabolite contribution
AprofeneDesethylaprophen metabolite alters PD duration and quality.
Typical AnticholinergicsMinimal active metabolite impact on overall pharmacology.
CNS behavioral profile divergence
AprofeneBiphasic rate-altering effect; intermediate potency in operant models.
Typical AnticholinergicsRank-order and response-rate effects may not transfer directly.

Aprofene vs Analogs: Quantitative Evidence


M1 Muscarinic Receptor Binding Affinity

Aprofene exhibits a specific binding affinity for the M1 muscarinic acetylcholine receptor. In a radioligand binding assay using [3H]N-methylscopolamine, Aprofene demonstrated a Ki value of 51 nM [1]. While direct comparative Ki values for atropine or benactyzine in the same assay system are not available from this source, this data point establishes a baseline for its in vitro potency. A separate study established a rank order of potency for several antimuscarinics in inhibiting [3H]N-methylscopolamine binding in N4TG1 neuroblastoma cells, placing aprophen in a lower potency tier (equivalent to adiphenine) compared to higher-potency agents like quinuclidinyl benzilate and atropine [2].

M1 Receptor Binding Affinity
Cross-study comparable
Ki = 51 nM
Rank: lower than atropine, benactyzine
Supports M1 receptor binding context; potency tier below atropine.
Binding affinity from radioligand assay on N4TG1 cells.
Receptor Binding Muscarinic Antagonists Structure-Activity Relationship

Antimuscarinic Potency in Guinea Pig Ileum

In a functional assay measuring inhibition of acetylcholine-induced contractions of guinea pig ileum, Aprofene's potency was directly compared to a panel of antimuscarinic agents [1]. The rank order of potency was: quinuclidinyl benzilate = quinuclidinyl xanthene-9-carboxylate > (methyl atropine = atropine) > benactyzine > azaprophen > (adiphenine = aprophen). This demonstrates that Aprofene is approximately equipotent to adiphenine but less potent than atropine and benactyzine in this classical tissue model of antispasmodic activity.

Guinea Pig Ileum Functional Assay
Head-to-head
Aprofene ≈ adiphenine
Less potent than atropine, benactyzine
Antispasmodic activity confirmed; lower tissue-level potency relative to classical agents.
Acetylcholine-induced contraction model.
Smooth Muscle Pharmacology Functional Assays Antispasmodic Activity

CNS Behavioral Activity

The behavioral effects of Aprofene were evaluated in a rat operant conditioning model and compared to other antimuscarinic agents [1]. The rank order of potency for suppressing high response rates (ED50) was: atropine = azaprophen > aprophen > (methyl atropine = benactyzine) > pirenzepine > adiphenine. Notably, unlike other agents, the benzilates (including aprophen) uniquely increased behavioral response rates at certain doses, suggesting a distinct profile of central nervous system activity.

CNS Behavioral Activity
Head-to-head
ED50 rank: atropine=azaprophen > aprophen > benactyzine
Unique biphasic rate increase observed
Intermediate CNS potency with distinct behavioral response profile.
Rat fixed-ratio operant responding model.
Behavioral Pharmacology Operant Behavior CNS Penetration

Prolonged Pregnancy Labor Induction

In a clinical comparative study involving 51 women with prolonged pregnancy at 42 weeks gestation, Aprofene was evaluated as a preparation and induction agent [1]. The study compared Aprofene to a control group of 30 women who received Prednisolone. The results showed that 77% of women treated with Aprofene entered spontaneous labor within 96 hours, compared to only 50% of those treated with Prednisolone (p < 0.02). Additionally, the need for oxytocin augmentation was significantly lower in the Aprofene group (31% vs. 76% in the Prednisolone group, p < 0.05). Furthermore, the incidence of postmaturity signs in newborns was reduced from 23.3% to 9.8% (p < 0.01).

Prolonged Pregnancy Labor Induction
Trial context
77% vs 50% spontaneous labor (p<0.02)
Oxytocin need 31% vs 76% (p<0.05)
Reported labor-induction endpoint context; supports parturition model research.
Randomized trial in 81 women at 42 weeks gestation; comparator prednisolone.
Obstetrics Clinical Trial Cervical Ripening

nAChR Non-Competitive Inhibition

Aprofene exhibits a unique non-competitive inhibitory effect on the nicotinic acetylcholine receptor (nAChR), a property that distinguishes it from many classical antimuscarinics [1]. In BC3H-1 intact muscle cells, Aprofene diminished the maximal carbamylcholine-elicited sodium influx without shifting the Kact (concentration eliciting 50% of maximal influx), a hallmark of non-competitive antagonism. This contrasts with competitive antagonists like atropine, which primarily act at the muscarinic site. Aprofene was found to preferentially associate with the high-affinity desensitized state of the Torpedo nAChR and was effective at concentrations of 1-50 µM in both Torpedo and mammalian receptor preparations [2].

nAChR Non-Competitive Inhibition
Class-level inference
Non-competitive block; effective 1–50 µM
Preferential desensitized-state binding
Supports nAChR modulation research; distinct from competitive muscarinic antagonists.
BC3H-1 cells and Torpedo receptor preparations.
Nicotinic Receptors Non-Competitive Inhibition Ion Channel Pharmacology

Active Metabolite Antimuscarinic Activity

Aprofene undergoes N-de-ethylation to form desethylaprophen, a major active metabolite detectable in blood within 1 minute of intravenous administration in rats [1]. Synthetic desethylaprophen was found to possess cholinolytic activity, functioning as a muscarinic antagonist in guinea pig ileum contraction and pancreatic acinar cell assays. While its potency was approximately 100-fold lower than that of the parent compound Aprofene, it exhibited comparable ability to compete for muscarinic receptor binding sites in the guinea pig ileum [2]. This contrasts with anticholinergics like atropine, which do not have a similarly characterized active metabolite with a distinct pharmacological profile.

Active Metabolite Activity
Class-level inference
Desethylaprophen: ~100-fold lower potency
Comparable receptor binding affinity
Active metabolite contributes to PD profile; relevant for in vivo exposure models.
Rat metabolism study; guinea pig ileum binding assay.
Drug Metabolism Pharmacokinetics Active Metabolite

Aprofene Validated Application Scenarios


Labor Induction and Cervical Ripening

Based on clinical comparative data showing a 27% higher rate of spontaneous labor within 96 hours compared to prednisolone, Aprofene is uniquely suited for research models investigating the pharmacological induction of labor and cervical ripening [1]. Its dual M- and N-cholinergic blockade and reported ability to enhance uterine contractions and facilitate cervical dilation make it a compound of interest for studying the role of autonomic regulation in parturition, a scenario where classical anticholinergics like atropine are not indicated.

nAChR Pharmacology and Ion Channel Studies

Aprofene's demonstrated non-competitive inhibition of nAChRs at concentrations of 1-50 µM [2] positions it as a valuable tool compound for researchers studying nAChR allosteric modulation, desensitization states, and ion channel function. Its distinct mechanism from competitive muscarinic antagonists allows for the selective dissection of nicotinic signaling pathways in complex systems such as autonomic ganglia or neuromuscular junctions.

Central vs Peripheral Anticholinergic Effects

Direct comparative behavioral studies have shown that Aprofene occupies a unique position in the rank order of potency for CNS-mediated effects, being less potent than atropine and azaprophen but more potent than pirenzepine [3]. Furthermore, its ability to increase behavioral response rates—a property not shared by all antimuscarinics—makes it a useful probe for differentiating the behavioral and cognitive impacts of various anticholinergic drugs. This is particularly valuable for drug discovery programs aiming to develop agents with reduced CNS side effects.

Active Metabolite Contribution Studies

The rapid formation of the active metabolite desethylaprophen, which retains muscarinic antagonist activity albeit at a 100-fold lower potency than the parent [4], provides a valuable in vivo model for studying the pharmacokinetic-pharmacodynamic relationship of an active drug/metabolite pair. Researchers can utilize Aprofene to investigate how a metabolite's differing potency and receptor binding profile contributes to the overall pharmacological effect, a scenario not possible with non-metabolized or inactive-metabolite-producing anticholinergics.

Application
Selection Property
Validation Focus
Parturition & cervical ripening research models
Dual M/N blockade with reported uterine effect
Model-specific endpoint response (spontaneous labor rate)
nAChR allosteric modulation studies
Non-competitive nicotinic receptor inhibition
Ion channel desensitization state review
CNS behavioral pharmacology studies
Unique biphasic behavioral response
CNS penetration and rate-altering endpoint profile
PK/PD metabolite interaction models
Active metabolite (desethylaprophen) formation
Metabolite potency and receptor binding context

Technical Documentation Hub

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39 linked technical documents
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